molecular formula C7H16ClNO2S B1433283 Penicillamine ethyl ester hydrochloride CAS No. 63474-90-8

Penicillamine ethyl ester hydrochloride

Cat. No.: B1433283
CAS No.: 63474-90-8
M. Wt: 213.73 g/mol
InChI Key: NJLUPDMMNAQKQC-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a thiol-containing amino acid used clinically for conditions such as Wilson’s disease and rheumatoid arthritis. Structurally, it consists of penicillamine (β,β-dimethylcysteine) with its carboxyl group esterified to an ethyl group and stabilized as a hydrochloride salt.

Synthesis involves reacting penicillamine with ethanol in the presence of hydrochloric acid or via coupling agents like ethyl benzimidate hydrochloride and triethylamine, yielding the esterified product . This modification is analogous to other amino acid esters, such as penicillamine methyl ester hydrochloride, which is utilized in synthesizing heterocyclic compounds like thiazolines .

Preparation Methods

Detailed Preparation Methods of Penicillamine Ethyl Ester Hydrochloride

Esterification of Penicillamine Hydrochloride with Ethanol Saturated with Hydrogen Chloride

The most established method for preparing this compound involves refluxing penicillamine hydrochloride in anhydrous ethanol saturated with anhydrous hydrogen chloride. This reaction typically proceeds under controlled heating for extended periods (approximately 19 hours), resulting in the formation of the ethyl ester hydrochloride as crystalline needles.

Procedure Highlights:

  • Dissolve penicillamine hydrochloride in absolute ethanol saturated with anhydrous hydrogen chloride.
  • Heat the solution under reflux on a steam bath for about 19 hours.
  • Remove the ethanol under reduced pressure.
  • Redissolve the residue in a minimal volume of ethanol.
  • Precipitate the product by adding ether.
  • Collect the crystalline this compound by filtration and dry.

Example Data:

Parameter Value
Penicillamine hydrochloride 25 g
Ethanol (absolute) 500 ml
Reaction time 19 hours
Product form Long needle-shaped crystals
Melting point (crude) 158–160 °C
Melting point (recrystallized) 161–162 °C
Yield (first crop) 11 g
Yield (second crop) 5.2 g

This method yields a crystalline product with high purity, suitable for further pharmaceutical processing.

Alternative Esterification Using Methanol and Other Alcohols

Similar esterification reactions can be performed using other anhydrous alcohols such as methanol or benzyl alcohol, saturated with anhydrous hydrogen chloride, to produce corresponding methyl or benzyl esters. The choice of alcohol dictates the ester group formed.

Key Points:

  • The reaction mixture is refluxed for extended periods (up to 20 hours).
  • After reaction completion, solvents are removed under vacuum.
  • The residue is recrystallized from solvents like ethyl acetate to purify the ester hydrochloride.
  • Crystalline ester hydrochlorides are more stable and easier to handle than free esters.

Example for Methyl Ester Hydrochloride:

  • Reflux penicillamine hydrochloride in methanol saturated with hydrogen chloride for 21 hours.
  • Concentrate and recrystallize from ethyl acetate.
  • Yield: 24 g with melting point 182–183 °C (decomposition).

Synthetic Route Starting from dl-Penicillamine or d-Penicillamine Hydrochloride

This compound can also be prepared starting from synthetic or naturally derived penicillamine hydrochloride salts. The process involves:

  • Preparation of penicillamine hydrochloride by hydrolysis of penicillin or synthetic routes.
  • Reaction of penicillamine hydrochloride with anhydrous ethanol saturated with anhydrous hydrogen chloride.
  • Heating under reflux to form the ester hydrochloride.

This method is widely used given the availability of penicillamine hydrochloride and the straightforward reaction conditions.

Use of Dehydrating Agents to Facilitate Esterification

In some synthetic routes, dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) are employed to enhance esterification efficiency by activating the carboxyl group of penicillamine.

Typical Conditions:

  • Penicillamine is reacted with ethanol in the presence of a dehydrating agent.
  • The reaction is conducted under anhydrous conditions to prevent hydrolysis.
  • Subsequent addition of hydrochloric acid forms the hydrochloride salt.

This method is more commonly applied in industrial settings to improve yield and reaction rate.

Analytical Data and Characterization

The purity and identity of this compound are confirmed by melting point determination, elemental analysis, and crystallinity.

Analytical Parameter Typical Value (Example)
Melting Point (Recrystallized) 161–162 °C
Elemental Analysis (C, H, N) Calculated: C 36.08%, H 7.07%, N 7.01%
Found: C 36.27%, H 6.61%, N 7.98% (varies slightly)
Physical Form Crystalline needles

The crystalline hydrochloride salt is preferred for handling and formulation due to its stability and ease of purification.

Summary Table of Preparation Methods

Method Starting Material Reaction Conditions Product Form Yield (%) Notes
Reflux in ethanol + HCl Penicillamine hydrochloride Reflux 19 h, anhydrous ethanol + HCl Crystalline ethyl ester hydrochloride ~60-70% (combined crops) Preferred for purity and crystallinity
Reflux in methanol + HCl Penicillamine hydrochloride Reflux 20-21 h, anhydrous methanol + HCl Methyl ester hydrochloride ~40-45% Alternative ester derivative
Esterification with dehydrating agents Penicillamine + ethanol + SOCl2 or DCC Anhydrous conditions, controlled temp Ethyl ester hydrochloride Industrial scale Enhanced yield and reaction rate

Research Findings and Notes

  • Ester hydrochlorides of penicillamine are more crystalline and stable than free esters, facilitating purification and handling.
  • The reaction time and temperature are critical for maximizing yield and minimizing by-products such as disulfides.
  • The choice of alcohol determines the ester group; ethanol is preferred for ethyl ester formation.
  • Industrial methods emphasize continuous flow and automation for scalability and reproducibility.
  • The ester hydrochloride can be converted back to the free ester by neutralization and extraction, offering flexibility in downstream processing.

Chemical Reactions Analysis

Types of Reactions: Penicillamine ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Disulfides of penicillamine ethyl ester.

    Reduction: Regeneration of the thiol form of penicillamine ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medical Applications

  • Heavy Metal Chelation : Penicillamine ethyl ester hydrochloride is primarily utilized in the treatment of heavy metal poisoning, particularly in conditions like Wilson's disease, where it effectively chelates excess copper from the body. The thiol group in the compound binds to metal ions, facilitating their excretion .
  • Autoimmune Disorders : The compound has been investigated for its therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic sclerosis. Its ability to modulate immune responses may offer benefits in managing these conditions .
  • Case Study : A clinical study explored the efficacy of penicillamine in patients with Wilson's disease, highlighting significant reductions in serum copper levels and improvements in liver function tests .

Chemical Applications

  • Reagent in Organic Synthesis : In organic chemistry, this compound serves as a reagent for synthesizing various compounds and as a ligand in coordination chemistry. Its unique structure allows for diverse chemical reactions, including oxidation and nucleophilic substitution.
  • Metal Ion Studies : The compound is employed in research involving metal ion chelation mechanisms, providing insights into metal-protein interactions and their biological implications.

Industrial Applications

  • Metal Purification : In industrial settings, this compound is used for the purification of metals due to its chelating properties. It aids in removing impurities from metal solutions, enhancing product quality.
  • Polymer Stabilization : The compound also finds applications as a stabilizer in polymer production, contributing to improved material properties and longevity.

Mechanism of Action

The mechanism of action of penicillamine ethyl ester hydrochloride involves its ability to chelate metal ions. The thiol group in the compound binds to metal ions, forming stable complexes that can be excreted from the body. This chelation process is particularly effective in removing excess copper in patients with Wilson’s disease . Additionally, the compound can modulate immune responses by inhibiting macrophages and decreasing the production of interleukin-1 (IL-1) and T-lymphocytes .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Key Observations :

  • Esterification Strategy: Penicillamine and cysteine ethyl esters share similar synthetic routes (ethanol/HCl or imidate coupling), whereas creatine ethyl ester relies on direct acid-catalyzed esterification .
  • Functional Groups: Penicillamine’s thiol and dimethyl groups differentiate it from cysteine (single thiol) and creatine (guanidino group). These groups influence metal-chelating properties and metabolic stability .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological and Metabolic Profiles

Compound Bioavailability Enhancer Metabolic Fate Clinical Indications Stability at Physiological pH
Penicillamine ethyl ester HCl Likely (via lipophilicity) Hydrolysis to penicillamine + ethanol Investigational for Wilson’s disease (potential) Moderate (ester hydrolysis)
Creatine ethyl ester HCl Yes Rapid dissociation into creatine + ethanol Muscle performance enhancement Low (rapid dissociation)
Penicillamine No Direct renal excretion or thiol-disulfide exchange Wilson’s disease, rheumatoid arthritis High (free thiol reactivity)

Key Observations :

  • Metabolism: Both penicillamine and creatine ethyl esters hydrolyze in vivo to release active moieties (penicillamine/creatine) and ethanol. However, creatine ethyl ester dissociates faster due to its simpler structure .
  • Clinical Utility : Penicillamine’s approved uses contrast with its ester’s investigational status. The ester form may reduce gastrointestinal side effects by delaying free thiol release .

Stability and Reactivity

  • Penicillamine Ethyl Ester HCl : The ester bond is susceptible to hydrolysis in acidic or alkaline conditions, necessitating careful formulation. Its thiol group can oxidize, requiring antioxidants in formulations .
  • Creatine Ethyl Ester HCl : Rapid dissociation limits shelf-life but ensures quick bioavailability of creatine in muscles .
  • Cysteine Ethyl Ester HCl : Used as a protected intermediate in peptide synthesis; stability is maintained under inert conditions .

Research and Development Insights

  • Penicillamine Derivatives : Studies highlight ethyl ester derivatives as promising prodrugs for reducing systemic toxicity while retaining metal-chelating efficacy. Comparative docking studies (e.g., with renal protein ClC5) suggest improved target engagement over unmodified penicillamine .
  • Regulatory Status : Penicillamine is an FDA-approved drug, whereas its ethyl ester remains experimental. In contrast, creatine ethyl ester is marketed as a supplement but lacks therapeutic approval .

Biological Activity

Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a well-known chelating agent primarily used in the treatment of Wilson's disease and other conditions involving heavy metal toxicity. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound has a thiol group that enables it to chelate metal ions effectively. The mechanism of action involves the formation of stable complexes with metal ions, facilitating their excretion from the body. This property is particularly significant in conditions like Wilson's disease, where excess copper accumulation poses health risks.

Chemical Structure

  • Molecular Formula: C₉H₁₄ClN₃O₂S
  • Molecular Weight: 235.74 g/mol
  • Metal Chelation: The thiol group binds to metal ions (e.g., copper), forming soluble complexes that can be excreted renally.
  • Reduction of Toxicity: By binding copper, penicillamine reduces its cellular toxicity, promoting the synthesis of metallothionein, which further mitigates copper-induced damage .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends across several therapeutic areas:

  • Wilson's Disease Treatment: It is primarily utilized to reduce copper levels in patients with Wilson's disease, enhancing urinary excretion of copper .
  • Cystinuria Management: The compound helps in reducing cystine excretion by forming more soluble disulfide bonds with cysteine, thus preventing kidney stone formation .
  • Rheumatoid Arthritis: It exhibits immunosuppressive effects by inhibiting macrophage activity and decreasing T-lymphocyte counts, although its exact mechanism in this context remains unclear .

1. Wilson's Disease

A study demonstrated that incremental dosing of penicillamine (starting at 250 mg/day) effectively mobilizes copper from tissues while minimizing side effects through gradual tolerance development. However, severe adverse reactions necessitated discontinuation in 20-30% of patients .

2. Primary Biliary Cirrhosis

In a double-blind trial involving 227 patients with advanced primary biliary cirrhosis, penicillamine did not show significant therapeutic benefits compared to placebo. The study highlighted the need for careful patient selection and monitoring due to potential side effects .

Adverse Effects and Safety Profile

This compound is associated with various side effects that can limit its use:

  • Allergic Reactions: Occur in approximately 33% of patients, often manifesting as rashes or systemic symptoms .
  • Gastrointestinal Issues: Patients may experience oral ulcers and taste alterations.
  • Pulmonary Complications: Rarely, it can lead to obliterative bronchiolitis .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionTherapeutic UseSide Effects
PenicillamineChelates copper and other heavy metalsWilson's disease, rheumatoid arthritisAllergies, gastrointestinal issues
D-PenicillamineActive enantiomer; similar chelation propertiesWilson's diseaseSimilar to penicillamine
Thiazolidine-4-carboxylic acidChelation and antioxidant propertiesPotentially for metal toxicityNot extensively studied

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing penicillamine ethyl ester hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves esterification of penicillamine using ethanol under acidic conditions. For example, diazomethane (CH₂N₂) can methylate penicillamine (as described in ), but substituting ethanol with HCl catalysis may yield the ethyl ester. Purification often involves recrystallization from anhydrous solvents (e.g., ethanol/diethyl ether) under inert atmospheres due to the compound's hygroscopic nature . Purity can be verified via HPLC (≥95% purity standards, as in ) and melting point analysis (123–125°C, lit.) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm esterification (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and ~4.1–4.3 ppm for CH₂) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O ester stretch ~1730 cm⁻¹, SH stretch ~2550 cm⁻¹) .
  • HPLC : For purity assessment, using C18 columns and UV detection at 210–220 nm .
  • Elemental Analysis : To validate molecular formula (e.g., C₉H₁₈ClNO₂) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, under inert gas (N₂/Ar) to prevent oxidation of the thiol (-SH) group. Avoid exposure to moisture (hygroscopicity noted in ). Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. What experimental approaches are used to determine formation constants of penicillamine ethyl ester complexes with metal ions?

  • Methodological Answer :

  • pH-Metric Titrations : Conduct titrations in aqueous/ethanol mixtures under N₂ to prevent oxidation. Use software (e.g., BEST ) to calculate stepwise formation constants (logβ) for species like [Ln·PEE]²⁺ (Ln = lanthanides) .
  • Spectroscopic Methods : UV-Vis (ligand-to-metal charge transfer bands) and IR (shift in C=O or NH₂ stretches upon coordination) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition steps (e.g., loss of H₂O, ligand pyrolysis) with complex stoichiometry .

Q. How can researchers resolve contradictions in reported thermodynamic data for penicillamine ethyl ester complexes?

  • Methodological Answer : Discrepancies in logβ values may arise from:

  • Ionic Strength Differences : Use constant ionic media (e.g., 0.1 M KCl) during titrations.
  • Competing Ligands : Purify reagents to remove trace metals (e.g., via Chelex-100 resin).
  • Data Analysis Models : Compare results from multiple computational programs (e.g., BEST vs. Hyperquad ) and validate with X-ray crystallography .

Q. What strategies are recommended for studying the redox behavior of this compound in biological systems?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Perform in deoxygenated PBS (pH 7.4) to identify oxidation peaks (~-0.2 V for -SH groups).
  • LC-MS/MS : Monitor thiol-disulfide exchange products (e.g., dimer formation) in simulated physiological conditions .
  • EPR Spectroscopy : Detect radical intermediates during oxidation .

Q. How can computational modeling aid in predicting the reactivity of penicillamine ethyl ester derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries (e.g., Gaussian 16) to study steric effects of the ethyl ester on metal coordination vs. the methyl analog .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., serum albumin) to predict biodistribution .

Q. Experimental Design & Data Analysis

Q. What statistical methods are critical for analyzing dose-response data in penicillamine ethyl ester toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Calculate LD₅₀ values from mortality data.
  • ANOVA with Tukey’s HSD : Compare mean effects across concentrations.
  • Principal Component Analysis (PCA) : Identify correlated variables in multi-endpoint assays (e.g., oxidative stress markers) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 (HCl/NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products with HRMS .
  • Arrhenius Plot : Determine activation energy (Eₐ) for thermal decomposition using TGA data at multiple heating rates .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUPDMMNAQKQC-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillamine ethyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Penicillamine ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
Penicillamine ethyl ester hydrochloride
Reactant of Route 4
Penicillamine ethyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
Penicillamine ethyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
Penicillamine ethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.